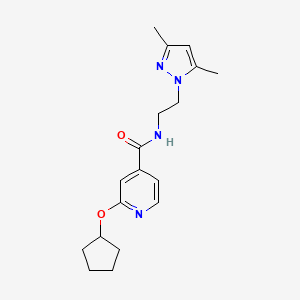![molecular formula C14H16FNO B2812439 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole CAS No. 2197062-00-1](/img/structure/B2812439.png)
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4-position and a tetrahydro-2H-pyran-4-ylmethyl group at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Wirkmechanismus
- Its role is to regulate intracellular cGMP levels, which in turn modulate various signaling pathways involved in neuronal function and cognition .
- Neuronal Effects : These changes influence synaptic plasticity, neurotransmitter release, and neuronal survival, ultimately impacting cognitive processes .
- Neuroinflammation : Modulation of cGMP levels affects microglial activation and neuroinflammatory responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroindole with a suitable tetrahydro-2H-pyran-4-ylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the indole nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroindole: Lacks the tetrahydro-2H-pyran-4-ylmethyl group, resulting in different chemical and biological properties.
3-[(Tetrahydro-2H-pyran-4-yl)methyl]indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Chloro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness: The presence of both the fluorine atom and the tetrahydro-2H-pyran-4-ylmethyl group in 4-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole imparts unique chemical and biological properties that distinguish it from other similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
4-fluoro-3-(oxan-4-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-2-1-3-13-14(12)11(9-16-13)8-10-4-6-17-7-5-10/h1-3,9-10,16H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEXQMQALWFATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2=CNC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl (1S,5R)-9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2812357.png)
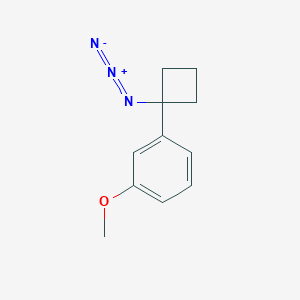
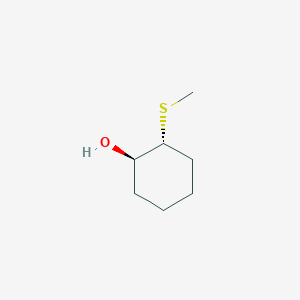
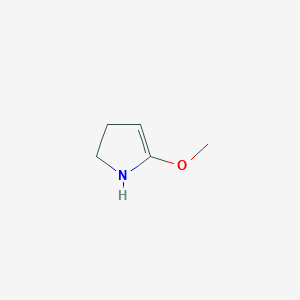

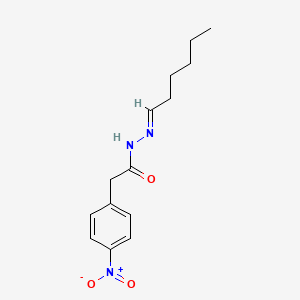
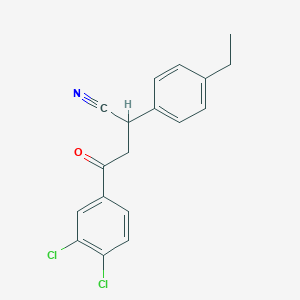
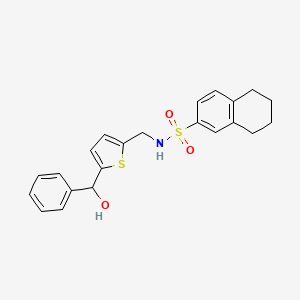

![1-(2-chlorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine](/img/structure/B2812374.png)
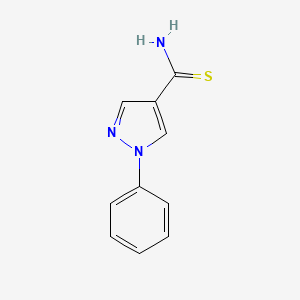
![N-[3-(1-Methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2812376.png)
![2-(4-fluorophenyl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2812378.png)
